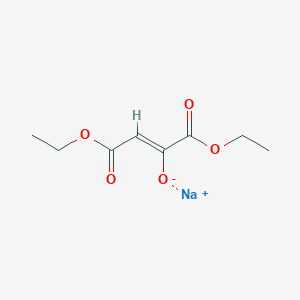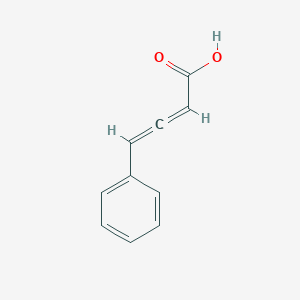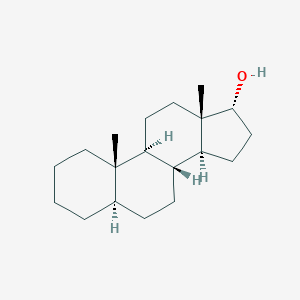
5a-Androstan-17a-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5a-Androstan-17a-ol is a synthetic steroid that has been extensively studied for its potential applications in scientific research. It is also known as 5a-androstane-3a,17b-diol or 3a-diol. This compound is structurally similar to testosterone and dihydrotestosterone (DHT), two hormones that play a crucial role in the development and maintenance of male characteristics.
Mécanisme D'action
The mechanism of action of 5a-Androstan-17a-ol is not fully understood, but it is believed to act as a modulator of androgen receptors. It has been shown to have a higher binding affinity for androgen receptors than testosterone and DHT, but its effects on these receptors are not as potent. It may also have an effect on other signaling pathways in the body, such as the estrogen receptor pathway.
Effets Biochimiques Et Physiologiques
5a-Androstan-17a-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to increase muscle mass and strength in animal studies, and may have potential applications in the treatment of muscle wasting diseases. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5a-Androstan-17a-ol in lab experiments is its relatively low cost compared to other synthetic steroids. Additionally, it has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation is that its effects on androgen receptors are not as potent as other synthetic steroids, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several future directions for research on 5a-Androstan-17a-ol. One area of research could focus on its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research could be done on its anti-cancer properties and its potential use in cancer therapy. Finally, more studies could be done to determine its effects on other signaling pathways in the body, such as the estrogen receptor pathway.
Méthodes De Synthèse
The synthesis of 5a-Androstan-17a-ol involves the reduction of the ketone group at the 3 position of the androstane ring to a hydroxyl group. This can be achieved by using various reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Applications De Recherche Scientifique
5a-Androstan-17a-ol has been used in various scientific research studies due to its potential applications in the fields of endocrinology, neuroscience, and cancer research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
Propriétés
Numéro CAS |
19037-37-7 |
|---|---|
Nom du produit |
5a-Androstan-17a-ol |
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |
Clé InChI |
QUKZBUCPOSYYFO-QAZMUZRASA-N |
SMILES isomérique |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
SMILES canonique |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



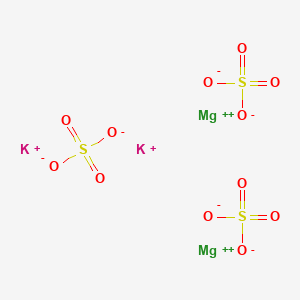
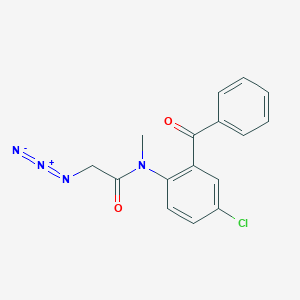
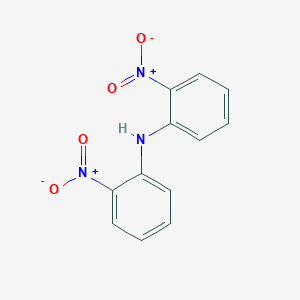
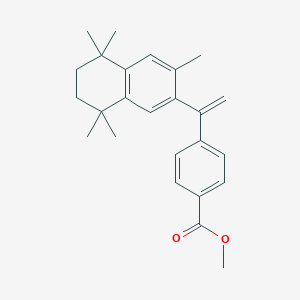
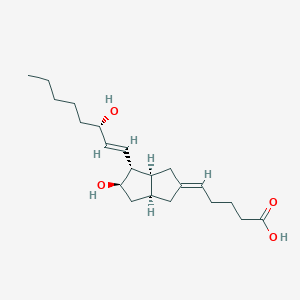
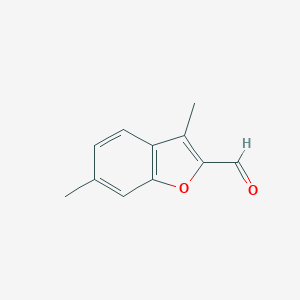
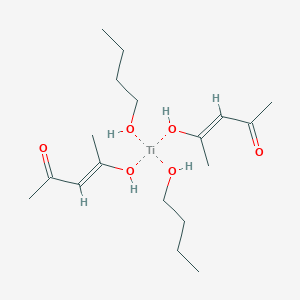
![1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B107589.png)
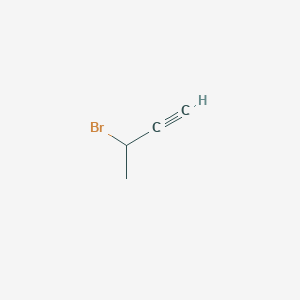
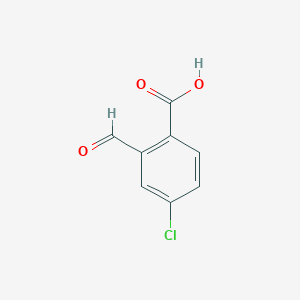
![[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride](/img/structure/B107593.png)
![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B107595.png)
